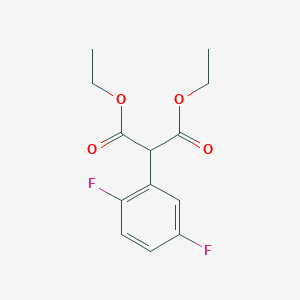

Diethyl (2,5-difluorophenyl)malonate

描述

Diethyl (2,5-difluorophenyl)malonate is a useful research compound. Its molecular formula is C13H14F2O4 and its molecular weight is 272.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Diethyl (2,5-difluorophenyl)malonate is an organic compound with the molecular formula . It is a derivative of malonic acid and features a difluoroaniline moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly its anti-inflammatory and anticancer activities.

Pharmacological Properties

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of pro-inflammatory enzymes.

- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The difluoroaniline moiety enhances the compound’s binding affinity and selectivity, which may lead to improved pharmacological activity.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the 2 and 5 positions of the phenyl ring appears to enhance the biological activity of the compound. This is supported by studies showing that fluorinated analogs often exhibit increased potency compared to their non-fluorinated counterparts.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 1.2 to 3.5 µM, indicating significant cytotoxicity .

- Another investigation highlighted its anti-inflammatory effects in a mouse model, where it reduced edema by approximately 50% compared to control groups .

-

Chemical Stability and Reactivity :

- The compound is stable under acidic and neutral conditions but can undergo hydrolysis under basic conditions, leading to the formation of carboxylic acids .

- Its reactivity in nucleophilic substitution reactions suggests potential for further chemical modifications that could enhance its biological properties.

Comparative Analysis Table

| Property | This compound | Other Fluorinated Malonates |

|---|---|---|

| Molecular Formula | C14H15F2NO4 | Varies |

| Anti-inflammatory Activity | Significant reduction in edema | Varies |

| Anticancer Activity | IC50: 1.2 - 3.5 µM | Varies |

| Hydrolysis Stability | Stable under acidic/neutral | Variable |

常见问题

Basic Research Questions

Q. What is the optimized synthetic route for Diethyl (2,5-difluorophenyl)malonate, and how is purity ensured?

this compound is synthesized via nucleophilic substitution using diethyl malonate and 2-bromo-1,4-difluorobenzene under basic conditions. The reaction typically employs sodium ethoxide as a base, followed by purification via silica gel column chromatography (0–10% ethyl acetate in hexanes) to isolate the product as a colorless oil (62% yield). Characterization involves H NMR, C NMR, IR, and HRMS to confirm structural integrity. For example, H NMR signals at δ 7.25–7.19 ppm (aromatic protons) and 4.29–4.17 ppm (ethoxy groups) are critical for validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic vs. ethyl groups) and carbon bonding patterns. For instance, C NMR peaks at δ 167.10 ppm (carbonyl carbons) and 158.54 ppm (fluorinated aromatic carbons) confirm ester and substitution patterns .

- IR Spectroscopy : Peaks at 1737 cm (C=O stretch) and 1226 cm (C-F stretch) validate functional groups .

- HRMS : Accurate mass analysis (e.g., [M + Na] at m/z 295.0758) ensures molecular formula consistency .

Q. How is Diethyl Malonate utilized in the Claisen condensation for synthesizing β-ketoesters?

Diethyl malonate acts as a nucleophile in Claisen condensation. Deprotonation with a strong base (e.g., NaOEt) generates an enolate, which attacks electrophilic carbonyl carbons (e.g., esters or ketones). Subsequent elimination forms β-ketoesters. This method is foundational for constructing complex scaffolds, such as microtubule-targeting agents in neurodegenerative research .

Advanced Research Questions

Q. How can copper-catalyzed α-arylation of diethyl malonate derivatives be optimized under mild conditions?

Room-temperature α-arylation is achieved using CuI (5 mol%) and 2-picolinic acid (10 mol%) as a ligand. Aryl iodides react with diethyl malonate in DMF at 25°C, yielding α-aryl malonates with >90% efficiency. Key parameters include ligand choice (to stabilize Cu intermediates) and solvent polarity (DMF enhances nucleophilicity). This method avoids harsh conditions, preserving sensitive functional groups .

Q. What strategies minimize side reactions during fluorination of diethyl malonate derivatives?

Fluorination via electrophilic agents (e.g., F gas) requires controlled conditions to avoid over-fluorination or enolization. Using acetonitrile as a solvent (high dielectric constant) stabilizes transition states, improving selectivity. Monitoring via F NMR helps detect byproducts like 3,3-difluoromalonate, which arise from enolate intermediates. Catalyst tuning (e.g., Lewis acids) can suppress competing pathways .

Q. How does L-proline catalyze enantioselective Michael additions to diethyl malonate derivatives?

L-proline acts as an organocatalyst in asymmetric Michael additions. For example, acrylonitrile reacts with diethyl malonate in pyridine at 35°C, yielding Diethyl 2-(2-cyanoethyl)malonate with 79% enantiomeric excess. The catalyst forms a chiral enamine intermediate, directing nucleophilic attack stereoselectively. Optimal conditions include a 1:1.2 substrate ratio and 48-hour reaction time .

Q. How do EXAFS and ATR-FTIR elucidate surface interactions of malonate derivatives in material science?

EXAFS identifies Pb–C distances (2.98–3.14 Å) in ternary Pb-malonate-hematite complexes, confirming six-membered ring formation. ATR-FTIR detects shifts in carboxylate stretching modes (e.g., 1580 cm for symmetric COO), distinguishing inner-sphere (direct metal bonding) vs. outer-sphere adsorption. These techniques guide the design of metal-organic frameworks for environmental remediation .

Q. What analytical approaches resolve discrepancies in NMR data for diethyl malonate derivatives?

Contradictions in C NMR signals (e.g., δ 50.35 ppm for the central carbon) may arise from dynamic effects or solvent interactions. Variable-temperature NMR or DFT calculations can clarify rotational barriers. Cross-validation with HRMS and IR ensures assignments align with predicted electronic environments .

Q. Methodological Considerations

- Synthetic Reproducibility : Column chromatography gradients (e.g., 0–10% EtOAc) must be strictly controlled to isolate pure products .

- Reaction Monitoring : Use TLC or inline IR to track intermediate formation during multi-step syntheses .

- Data Validation : Compare experimental NMR/HRMS data with computational predictions (e.g., Gaussian simulations) to confirm assignments .

属性

IUPAC Name |

diethyl 2-(2,5-difluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-7-8(14)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXLUIZINZNCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654035 | |

| Record name | Diethyl (2,5-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-23-6 | |

| Record name | Diethyl (2,5-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。